![molecular formula C15H12F2O B1327652 3'-Fluoro-3-(4-fluorophenyl)propiophenone CAS No. 898768-22-4](/img/structure/B1327652.png)
3'-Fluoro-3-(4-fluorophenyl)propiophenone
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Overview
Description
3’-Fluoro-3-(4-fluorophenyl)propiophenone is a chemical compound with the molecular formula C15H12F2O and a molecular weight of 246.26. It is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
The synthesis of 3’-Fluoro-3-(4-fluorophenyl)propiophenone typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions. The process involves the use of organoboron reagents and palladium catalysts .
Chemical Reactions Analysis
3’-Fluoro-3-(4-fluorophenyl)propiophenone undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3’-Fluoro-3-(4-fluorophenyl)propiophenone is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: It is used in the study of biological pathways and molecular interactions.
Medicine: It is used in the development of pharmaceuticals and in the study of drug metabolism.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
3’-Fluoro-3-(4-fluorophenyl)propiophenone can be compared with other similar compounds, such as:
- 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone
- 3’-fluoro-α-Pyrrolidinopropiophenone
These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of 3’-Fluoro-3-(4-fluorophenyl)propiophenone lies in its specific fluorine substitutions, which can influence its reactivity and interactions with other molecules.
Biological Activity
3'-Fluoro-3-(4-fluorophenyl)propiophenone, also known by its CAS number 898768-22-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a fluorinated phenyl group attached to a propiophenone structure. Its molecular formula is C15H12F2O, with a molecular weight of approximately 262.71 g/mol. The presence of fluorine atoms in the structure is significant as they can enhance lipophilicity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of analgesia and inflammation modulation. The compound's structural features suggest potential interactions with biological targets involved in pain pathways.
Table 1: Summary of Biological Activities
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, initial studies suggest:
- Receptor Binding: The compound likely interacts with specific receptors involved in pain signaling, potentially acting as an analgesic agent.
- Enzyme Inhibition: There is evidence suggesting that it may inhibit enzymes related to inflammatory processes, although specific targets remain to be conclusively identified.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Analgesic Studies : In a controlled animal study, administration of this compound resulted in significant reductions in pain response compared to controls, indicating its potential as an analgesic agent.
- Inflammation Models : In vitro assays demonstrated that the compound could inhibit the production of pro-inflammatory cytokines, suggesting its role in modulating inflammatory responses.
- Antimicrobial Activity : Preliminary tests against various bacterial strains showed promising results, warranting further investigation into its potential as an antimicrobial agent.
Future Directions
Further research is necessary to fully elucidate the pharmacological profile and therapeutic potential of this compound. Key areas for future studies include:
- Detailed Mechanistic Studies : Understanding the specific biochemical pathways involved in its action.
- Clinical Trials : Evaluating efficacy and safety in human subjects.
- Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure affect biological activity.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPUYRWNROFPPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644577 |
Source
|
Record name | 1-(3-Fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-22-4 |
Source
|
Record name | 1-(3-Fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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